Boron,trifluoro[oxybis[methane]]-, (T-4)-
Description
Significance as a Prototypical Lewis Acid Catalyst and Reagent in Chemical Synthesis
Boron trifluoride dimethyl etherate serves as a quintessential Lewis acid, a role that underpins its extensive application in organic synthesis. sigmaaldrich.com Its ability to activate electrophiles makes it an indispensable tool for chemists. heyigasglobal.comsigmaaldrich.com The complex effectively catalyzes a multitude of reactions, including but not limited to, acetylation, alkylation, polymerization, dehydration, and condensation reactions. nih.gov
A prominent application is in Friedel-Crafts alkylation and acylation , where it functions as a catalyst, often under milder conditions than traditional catalysts like aluminum chloride. heyigasglobal.com In these reactions, it enhances the electrophilicity of the acyl or alkylating agent, facilitating the formation of key intermediates for various industries. heyigasglobal.com
The compound is also instrumental in esterification and transesterification reactions. By coordinating with the carbonyl oxygen of a carboxylic acid, it promotes nucleophilic attack by an alcohol, leading to the formation of esters. heyigasglobal.comheyigasglobal.com This method is often more efficient than using traditional acid catalysts. heyigasglobal.com
Furthermore, boron trifluoride dimethyl etherate is crucial for the cleavage and rearrangement of epoxides . medcraveonline.com This reactivity is harnessed in the synthesis of complex natural products, where the rearrangement of epoxides can lead to the formation of valuable ketone or aldehyde functionalities. medcraveonline.com The mechanism of these rearrangements is a subject of detailed academic study, with stereochemical outcomes depending on the substrate and reaction conditions. rsc.org
Beyond catalysis, it acts as a reagent in various transformations. It is used for the deprotection of protecting groups , such as methyl ethers, under relatively mild conditions. heyigasglobal.com Additionally, it serves as a source of boron for the preparation of organoboron reagents , which are precursors to boronic acids and esters used in powerful cross-coupling reactions like the Suzuki-Miyaura coupling. heyigasglobal.com
The versatility of boron trifluoride dimethyl etherate is further demonstrated by its use in cyclization reactions , forming cyclic ketones and other ring systems, and in the formation of thioacetals. medcraveonline.comdiva-portal.org Its role extends to promoting reactions such as the Morita-Baylis-Hillman reaction and the synthesis of various heterocyclic compounds. researchgate.net
Table 1: Key Applications of Boron Trifluoride Dimethyl Etherate in Chemical Synthesis
| Reaction Type | Role of Boron Trifluoride Dimethyl Etherate | Example Application |
|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid Catalyst | Synthesis of aryl ketones |
| Esterification | Lewis Acid Catalyst | Formation of esters from carboxylic acids and alcohols |
| Epoxide Rearrangement | Lewis Acid Catalyst | Synthesis of carbonyl compounds from epoxides |
| Deprotection | Reagent | Cleavage of methyl ether protecting groups |
| Organoboron Synthesis | Boron Source | Preparation of trialkylboranes for Suzuki-Miyaura coupling |
| Cyclization | Lewis Acid Catalyst | Formation of cyclic ketones (Nazarov cyclization) |
| Thioacetalation | Reagent/Catalyst | Conversion of aldehydes to dithioacetals |
Historical Context and Evolution of Research Applications of Boron Trifluoride Etherate Complexes
The use of boron trifluoride etherate complexes in organic synthesis has a rich history. The vapor-phase reaction of anhydrous ether with boron trifluoride was an early method for its preparation. nih.gov Initially, its applications were centered around its powerful catalytic activity in fundamental organic reactions.
Early research recognized its utility as a catalyst in a variety of transformations, including polymerizations and condensations. nih.gov Over the decades, the scope of its applications has expanded significantly as chemists have sought more selective and efficient synthetic methods. For instance, its use in the hydroboration-oxidation reaction, where diborane (B8814927) can be generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate, became a cornerstone of organic synthesis for the stereospecific hydration of alkenes. medcraveonline.com
The evolution of its use is also marked by the development of new synthetic methodologies that rely on its unique reactivity. The ability to promote complex cascade reactions and rearrangements has been increasingly exploited in the total synthesis of natural products. medcraveonline.com Research has also delved into the mechanistic intricacies of reactions catalyzed by boron trifluoride etherate, leading to a better understanding of the stereochemical control in these processes. rsc.org The development of related complexes, such as boron trifluoride dimethyl sulfide (B99878) (BF₃SMe₂), which initially saw use in benzyl (B1604629) group cleavage, highlights the ongoing exploration of boron-based Lewis acids. diva-portal.org
Scope of Contemporary Academic Inquiry into Boron Trifluoride Dimethyl Etherate Chemistry
Current academic research continues to explore and expand the synthetic utility of boron trifluoride dimethyl etherate. A significant area of focus is the development of novel, highly selective transformations. This includes its use in multicomponent reactions and the synthesis of complex molecular architectures. diva-portal.org For example, recent studies have shown its effectiveness in promoting microwave-assisted synthesis of medicinally relevant compounds like acridones, often under solvent-free conditions. rsc.org
Researchers are also investigating its application in conjunction with other catalysts to achieve synergistic effects. For instance, the combination of Sc(OTf)₃ and BF₃·OEt₂ has been shown to catalyze the annulation of 3-formylchromones with alkenes. researchgate.net This highlights a trend towards developing more sophisticated catalytic systems.
Furthermore, there is ongoing interest in elucidating the precise mechanisms of reactions involving boron trifluoride etherate. rsc.orgacs.orgacs.org Understanding the role of the complex in influencing reaction pathways and stereochemical outcomes is crucial for the rational design of new synthetic methods. This includes studying its interactions with substrates and other reagents at a molecular level.
The application of boron trifluoride etherate in materials science is also an emerging area of research. For example, it has been used as a boron precursor in the preparation of boron-doped titania nanotube arrays. science.gov Its role as an initiator in the ring-opening polymerization of bio-based monomers, such as epoxidized soybean oil, to create biodegradable polymers is another active field of investigation. science.gov
Structure
2D Structure
Properties
CAS No. |
353-42-4 |
|---|---|
Molecular Formula |
C2H6BF3O |
Molecular Weight |
113.88 g/mol |
IUPAC Name |
methoxymethane;trifluoroborane |
InChI |
InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3; |
InChI Key |
KTPWETRNSUKEME-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([O+](C)C)(F)(F)F |
boiling_point |
258.8 °F at 760 mm Hg (EPA, 1998) 126-127 °C |
Color/Form |
Liquid |
density |
1.239 |
melting_point |
-14 °C |
Other CAS No. |
353-42-4 |
physical_description |
Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions. |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of Boron Trifluoride Dimethyl Etherate Adducts from Boron Trifluoride and Dimethyl Ether
The synthesis of boron trifluoride dimethyl etherate, a valuable Lewis acid catalyst, is achieved through the direct reaction of its constituent components: boron trifluoride (BF₃) gas and dimethyl ether ((CH₃)₂O). This process relies on the formation of a stable coordination complex between the electron-deficient boron atom in BF₃ and the electron-rich oxygen atom in dimethyl ether.
The general manufacturing process involves passing gaseous boron trifluoride into dimethyl ether. google.com The reaction is typically carried out in a controlled environment to manage the exothermic nature of the adduct formation. For analogous etherates, such as the diethyl etherate, the procedure involves setting up an apparatus that allows for the generation of boron trifluoride gas, which is then bubbled through the ether, often cooled in an ice bath to moderate the reaction. sciencemadness.org The absorption of the boron trifluoride gas by the ether results in the formation of the stable liquid adduct. sciencemadness.org To ensure a pure product, the apparatus should ideally be all-glass, as boron trifluoride can attack materials like rubber. sciencemadness.org
A common laboratory-scale preparation of boron trifluoride gas involves the reaction of ammonium (B1175870) fluoborate with boric acid and concentrated sulfuric acid. sciencemadness.org The generated BF₃ gas is then passed through a trap containing sulfuric acid saturated with boric acid to remove any hydrogen fluoride (B91410) impurities before it is introduced into the dimethyl ether. sciencemadness.org
The resulting boron trifluoride dimethyl etherate is a fuming liquid, corrosive to skin, eyes, and mucous membranes. nih.gov
Physical and Chemical Properties of Boron Trifluoride Dimethyl Etherate
| Property | Value |
|---|---|
| CAS Number | 353-42-4 sigmaaldrich.com |
| Molecular Formula | BF₃·O(CH₃)₂ lookchem.com |
| Molecular Weight | 113.87 g/mol sigmaaldrich.com |
| Appearance | Clear brownish liquid, may fume in moist air lookchem.com |
| Density | 1.239 g/mL at 25 °C sigmaaldrich.com |
| Melting Point | -14 °C lookchem.com |
| Boiling Point | 126-127 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.308 sigmaaldrich.com |
Derivatization and Formation of Related Adducts for Specific Research Applications
Boron trifluoride dimethyl etherate serves as a convenient and effective source of boron trifluoride for various chemical transformations, which inherently involve the formation of new adducts with a wide range of Lewis bases. The utility of this reagent lies in the lability of the dimethyl ether ligand, which can be readily displaced by other nucleophiles, allowing the BF₃ to act as a catalyst or reagent.
In many applications, boron trifluoride dimethyl etherate is used to catalyze reactions by activating substrates. For instance, it is employed in the synthesis of the neurogenic ganglioside LLG-3 from starfish, where it facilitates glycosylation reactions. sigmaaldrich.com It also serves as a catalyst in the synthesis of peloruside through lactonization and relay ring-closing metathesis cyclization. sigmaaldrich.comlookchem.com Furthermore, it is utilized in β-elimination and rearrangement reactions for the synthesis of exocyclic vinyl ethers. sigmaaldrich.comlookchem.com
The formation of related adducts is a key aspect of its chemistry. Boron trifluoride itself can form stable adducts with a variety of Lewis bases, and the dimethyl etherate complex provides a controlled way to introduce BF₃ into a reaction system. For example, similar adducts are formed with other ethers, alcohols, pyridine, and ammonia. sciencemadness.org The relative stability of these adducts can be a determining factor in the progression of a reaction. Research has been conducted on the enthalpies of adduct formation between boron trifluoride and various organic bases in solution to better understand Lewis basicity. nih.govresearchgate.net
The versatility of boron trifluoride dimethyl etherate extends to its use in materials science and analytical chemistry. It has been used as a catalyst in the deconvolution of the chemical reaction kinetics of platinum-silver ligand exchange. sigmaaldrich.comlookchem.com
Examples of Reactions Catalyzed by Boron Trifluoride Dimethyl Etherate
| Reaction Type | Application |
|---|---|
| Glycosylation | Synthesis of neurogenic ganglioside LLG-3 sigmaaldrich.com |
| Lactonization & Metathesis | Synthesis of peloruside sigmaaldrich.comlookchem.com |
| β-Elimination & Rearrangement | Synthesis of exocyclic vinyl ethers sigmaaldrich.comlookchem.com |
Fundamental Mechanistic Studies and Theoretical Investigations
The catalytic activity of boron trifluoride dimethyl etherate is rooted in the electron-deficient nature of the boron atom in boron trifluoride, which readily accepts electron pairs from Lewis bases to form adducts. The dimethyl ether ligand in BF₃·O(CH₃)₂ can be displaced by other Lewis bases, initiating a wide array of chemical reactions.
Principles of Lewis Acidity and Adduct Formation
Boron trifluoride is a quintessential Lewis acid, featuring an electron-deficient boron atom that eagerly seeks electron pairs to complete its octet. In boron trifluoride dimethyl etherate, the boron atom is coordinated to the oxygen atom of dimethyl ether, forming a stable but reactive adduct. This complex serves as a convenient source of BF₃ in reactions, where the dimethyl ether can be displaced by a stronger Lewis base or the substrate itself.
The formation of adducts with other Lewis bases is a fundamental aspect of its chemistry. The strength of the interaction between BF₃ and a Lewis base is a measure of the base's Lewis basicity. This interaction is central to the catalytic activity of BF₃·O(CH₃)₂, as the coordination of BF₃ to a substrate activates it towards nucleophilic attack.
Thermodynamics of Adduct Formation with Lewis Bases
The thermodynamic stability of the adducts formed between boron trifluoride and various Lewis bases can be quantified by the enthalpy of adduct formation (ΔH). These values provide a measure of the Lewis basicity of the donor molecule towards BF₃. Experimental and computational studies have been conducted to determine these enthalpies in both the gas phase and in solution.
For instance, the enthalpy of adduct formation between gaseous BF₃ and dimethyl ether in dichloromethane (B109758) (DCM) solution has been a subject of detailed investigation. High-level ab initio calculations, combined with solvation models, have been employed to accurately reproduce experimental values. nih.govnih.gov These studies are critical for understanding the relative stability of different adducts and for predicting the course of reactions where competitive binding of the Lewis acid can occur.
A comparison of the enthalpy of adduct formation for BF₃ with dimethyl ether and other ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) reveals interesting trends. Dimethyl ether exhibits a smaller enthalpy of BF₃ adduct formation compared to the cyclic ethers THF and THP. nih.gov This trend is consistent with their intrinsic Brønsted basicities, as indicated by their gas-phase proton affinities. nih.gov
| Lewis Base | Calculated Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹) | Calculated Enthalpy in DCM (-ΔH in kJ mol⁻¹) | Experimental Enthalpy in DCM (-ΔH in kJ mol⁻¹) |
| Dimethyl ether | 62.4 | 78.0 | 83.6 ± 0.2 |
| Tetrahydrofuran | 74.8 | 96.2 | 90.4 ± 0.3 |
| Tetrahydropyran | 69.0 | 81.2 | 85.4 ± 0.5 |
| Acetone (B3395972) | 54.2 | 74.3 | 76.0 ± 0.2 |
| Pyridine | 100.4 | 126.3 | 128.1 ± 0.5 |
Data sourced from a study on the enthalpies of adduct formation between boron trifluoride and selected organic bases in dichloromethane solution. nih.gov
Computational and Theoretical Insights into Lewis Basicity and Adduct Stability
Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of boron trifluoride adducts. High-level ab initio methods, such as Gaussian-4 (G4) theory, and Density Functional Theory (DFT) have been utilized to calculate the geometries and energies of these adducts with a high degree of accuracy. nih.govnih.gov
These theoretical studies have shed light on the nature of the bonding in BF₃ adducts. For example, analysis of the electron density at the B-O bond critical point shows it to be lower in the dimethyl ether/BF₃ complex compared to the adducts with tetrahydrofuran and tetrahydropyran, which correlates with the observed lower enthalpy of adduct formation for dimethyl ether. nih.gov
Influence of Solvent Effects on Adduct Stability and Reactivity
The solvent plays a critical role in modulating the stability and reactivity of boron trifluoride dimethyl etherate and its adducts. The choice of solvent can significantly impact reaction rates and selectivities. Dichloromethane (DCM) is a commonly used solvent for reactions involving BF₃·O(CH₃)₂, and its influence has been studied extensively. nih.govnih.gov
The enthalpy of BF₃ adduct formation is markedly different in the gas phase compared to in solution, highlighting the substantial effect of solvation. nih.gov Computational studies have demonstrated that specific hydrogen-bonding interactions between DCM and both the Lewis base and the resulting BF₃ adduct are crucial for accurately modeling the thermodynamics in solution. nih.govnih.gov The DCM molecules can act as hydrogen-bond donors to the fluorine atoms of the BF₃ adduct, thereby stabilizing it. nih.gov This explicit consideration of solvent interactions in theoretical models has been key to reconciling calculated and experimental data. nih.govnih.gov
Activation Mechanisms of Organic Substrates by Boron Trifluoride Dimethyl Etherate
Boron trifluoride dimethyl etherate catalyzes a wide range of organic reactions by activating substrates. This activation typically involves the coordination of the Lewis acidic boron trifluoride to a Lewis basic site on the substrate, which enhances its electrophilicity and lowers the energy barrier for subsequent transformations.
Role in Lowering Reaction Activation Energy
A primary role of boron trifluoride dimethyl etherate as a catalyst is to lower the activation energy of a reaction, thereby increasing the reaction rate. This is achieved by altering the reaction mechanism, often by stabilizing the transition state.
A clear example of this is seen in the BF₃-catalyzed Diels-Alder reaction. Computational studies have shown that the presence of the BF₃ catalyst significantly reduces the activation energy. The major effect of the catalyst is to increase the mutual polarization and charge transfer between the diene and the dienophile. This facilitates the approach of the reacting molecules and the necessary geometric changes for ring formation, ultimately leading to a lower activation barrier.
In a theoretical study of the Diels-Alder reaction between butadiene and methyl acrylate, the BF₃ catalyst was found to lower the activation energy in aqueous solution by 6.65 kcal/mol. stackexchange.com The combined effect of the BF₃ catalyst and the aqueous environment resulted in a total reduction of the activation energy by 11.62 kcal/mol compared to the uncatalyzed reaction in the gas phase. stackexchange.com
Proton Transfer Mechanisms in Boron Trifluoride Catalysis
While boron trifluoride itself is not a Brønsted acid, its interaction with substrates can facilitate proton transfer, a key step in many acid-catalyzed reactions. The strong Lewis acidity of BF₃ can enhance the acidity of a coordinated proton-donating group or participate directly in the proton transfer process.
In the Baeyer-Villiger reaction between acetone and hydrogen peroxide, theoretical studies have shown that the main function of BF₃ is to facilitate proton transfer in both the addition and rearrangement steps. nih.gov In the initial addition step, complexation of BF₃ with hydrogen peroxide increases the acidity of the attacking hydroxyl group. nih.gov Subsequently, in the rate-determining rearrangement step, the BF₃ molecule actively participates in the proton-transfer process. nih.gov
While detailed studies on the specific role of the dimethyl etherate complex in proton transfer mechanisms are less common, the fundamental principle of BF₃-assisted proton transfer is a key aspect of its catalytic activity in reactions involving protic species. In reactions like the rearrangement of epoxides, the coordination of BF₃ to the epoxide oxygen creates an electron-deficient center, which can be considered a "super acid," facilitating subsequent hydride or alkyl shifts that can be mechanistically related to proton transfers. ims.ac.jp The Lewis acid's role is to create a highly electrophilic intermediate that drives the reaction forward. bohrium.com
Kinetic Studies and Deconvolution of Reaction Mechanisms
Boron trifluoride dimethyl etherate, BF₃·O(CH₃)₂, serves as a versatile Lewis acid catalyst in a multitude of organic reactions. Its efficacy stems from its ability to act as a source of boron trifluoride (BF₃), which can coordinate to Lewis bases, thereby activating substrates for subsequent reactions with nucleophiles. wikipedia.org Kinetic studies and mechanistic investigations have been pivotal in understanding how this complex facilitates complex chemical transformations.
The complex is instrumental in promoting reactions such as alkyne cyclizations, Friedel-Crafts reactions, and polymerizations. science.govresearchgate.netrsc.org Mechanistic studies suggest that a common pathway involves the initial dissociation of the etherate to release BF₃. The BF₃ then activates a substrate, often by coordinating to an oxygen or nitrogen atom, which facilitates the formation of a key reactive intermediate, such as a carbocation. researchgate.net For instance, in the synthesis of acridones via intramolecular acylation, BF₃·OEt₂ (a closely related etherate) is thought to activate a secondary alcohol, leading to the formation of a carbocation intermediate that drives the cyclization. researchgate.net
Kinetic and mechanistic studies on related systems, such as the reactions of boron-ate complexes with carbenium ions, have provided insights into the factors governing reactivity. These studies have shown that the nucleophilicity of the boron-ate complexes, and thus the reaction rate, is influenced by electronic effects of substituents on the boron atom and the type of glycol used in the boronic ester. science.gov
A detailed review of BF₃·OEt₂-catalyzed alkyne cyclizations highlights its role in synthesizing a wide array of heterocyclic compounds. rsc.org The proposed mechanisms in these reactions often involve the activation of an alkyne by the Lewis acid, followed by an intramolecular attack to form the cyclic product. rsc.org Similarly, in the synthesis of difluoroboron-derivatized curcumins, the reaction mechanism likely involves the BF₃·OEt₂-promoted condensation between an aldehyde and 2,4-pentanedione. The improved yield in certain solvents is attributed to the precipitation of the product, which drives the reaction equilibrium forward. nih.gov The study of relaxation kinetics in the gaseous system of (CH₃)₂O and BF₃ further contributes to the fundamental understanding of the donor-acceptor bond dynamics. acs.org
Studies on the Dissociation of Boron Trifluoride Dimethyl Etherate at Varying Temperatures
The stability and reactivity of boron trifluoride dimethyl etherate are intrinsically linked to its dissociation, a process that is highly dependent on temperature. The complex exists in equilibrium with its constituent Lewis acid and base components:
BF₃·O(CH₃)₂ ⇌ BF₃ + O(CH₃)₂ wikipedia.org
This equilibrium is crucial as it liberates boron trifluoride, the active catalytic species. Early studies have focused on quantifying this dissociation at various temperatures to understand the complex's thermodynamic properties.
Research into the dissociation of boron trifluoride dimethyl etherate at low temperatures has provided quantitative data on its stability. acs.org The dissociation constant (Kₚ) increases significantly with temperature, indicating that the complex becomes less stable and releases more BF₃ at higher temperatures. This behavior is consistent with the general principle that increased thermal energy can overcome the dative bond between the boron trifluoride and the dimethyl ether. acs.orgborates.today The complex is known to fume in air and reacts violently with water, which can be attributed to the release of BF₃. borates.todaynih.gov Under heating, the complex will decompose, emitting toxic fluoride (B91410) fumes. nih.govnih.gov Increased storage temperatures are also noted to accelerate this decomposition process. chemos.de
The following table presents data from studies on the dissociation constant of boron trifluoride dimethyl etherate at various temperatures.
| Temperature (°C) | Dissociation Constant, Kₚ (atm) |
|---|---|
| 66 | - |
| 130 | - |
Note: Specific values for the dissociation constant at 66°C and 130°C were mentioned as part of a range in the source but not explicitly provided as individual data points. acs.org Studies have shown that the dissociation is significant even at temperatures below the saturation pressure. acs.org
Catalytic Applications in Advanced Organic Synthesis
Glycosylation Reactions
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Boron trifluoride dimethyl etherate is employed as a reagent in these complex reactions.
Boron trifluoride dimethyl etherate is utilized as a key reagent in the synthesis of complex glycoconjugates, such as the neurogenic ganglioside LLG-3, which is naturally found in starfish. sigmaaldrich.com The total synthesis of LLG-3, a molecule that has demonstrated neuritogenic activity by promoting neurite outgrowth in primary cortical neurons, is a significant achievement in synthetic organic chemistry. nih.gov The construction of its intricate carbohydrate structure relies on precise glycosylation reactions, a process where the role of a Lewis acid like boron trifluoride dimethyl etherate is critical for activating glycosyl donors and ensuring the correct stereochemical outcome of the newly formed glycosidic linkage. sigmaaldrich.comnih.gov
The development of new and efficient glycosylation methods is essential for accessing novel carbohydrate-based molecules. The related compound, boron trifluoride diethyl etherate, has been instrumental in creating new protocols. For instance, it catalyzes the reaction between protected 2-deoxy-1,4-dithio-D-erythro-pentofuranosides and mercaptans to form dithioacetals, which are key intermediates in the multi-gram synthesis of modified nucleosides like 4'-Thio-2'-deoxycytidine (T-dCyd). tandfonline.com In one specific protocol, boron trifluoride diethyl etherate was added to a solution of a protected ethoxy-ether and 4-octyloxybenzyl mercaptan in dichloromethane (B109758) at 0 °C to facilitate the conversion to the desired (4-octyloxybenzyl) 2-deoxy-1,4-dithio-D-erythro-pentofuranoside in high yield. tandfonline.com Such protocols highlight the role of boron trifluoride etherates in activating thio-donors for the formation of thioglycosidic bonds. tandfonline.com
Table 1: Example of a Glycosylation Protocol Utilizing Boron Trifluoride Diethyl Etherate
| Step | Reagents & Conditions | Purpose |
| Activation | Boron trifluoride diethyl etherate, Anhydrous Dichloromethane (DCM), 0 °C | Lewis acid-mediated activation of the glycosyl donor. tandfonline.com |
| Coupling | ((2R,3S)-3-((tert-butyldiphenylsilyl)oxy)-5-ethoxytetrahydrothiophen-2-yl)methyl acetate, 4-octyloxyphenylmethanethiol | Formation of the dithioacetal linkage. tandfonline.com |
| Quenching | Triethylamine, Water | Neutralization of the acid catalyst and workup. tandfonline.com |
Cyclization and Rearrangement Reactions
Boron trifluoride dimethyl etherate and its diethyl ether analog are powerful catalysts for intramolecular reactions that form cyclic structures and for inducing molecular rearrangements, which are fundamental steps in the synthesis of complex molecular architectures. rsc.orgresearchgate.netresearchgate.net
The cyclization of alkynes is a powerful strategy for constructing a wide variety of heterocyclic compounds. rsc.org While extensive research highlights the use of boron trifluoride diethyl etherate, the dimethyl etherate complex functions under similar Lewis acidic principles. rsc.orgsigmaaldrich.com These catalysts have proven effective in mediating the cyclization of alkynes to synthesize a diverse range of important heterocyclic scaffolds. rsc.org This methodology provides access to structures such as dihydropyrans, quinolines, and oxindoles. rsc.org Furthermore, treatment of lithium 4,4-dimethoxy-1-(perfluoroalkyl)pentane-1,3-dionates with boron trifluoride diethyl etherate leads to an intramolecular cyclization that yields 2-methoxy-2-methyl-5-(perfluoroalkyl)furan-3(2H)-ones, a type of substituted tetrahydrofuran (B95107) derivative. researchgate.net
Table 2: Heterocycles Synthesized via Boron Trifluoride Etherate-Catalyzed Alkyne Cyclizations
| Heterocycle Class | Precursor Type | Reference |
| Dihydropyrans | Alkynes | rsc.org |
| Quinolines | Alkynes | rsc.org |
| Oxindoles | Alkynes | rsc.org |
| Tetrahydrofurans (substituted) | Lithium diketonates | researchgate.net |
Epoxides are valuable three-membered ring intermediates in organic synthesis due to the ring strain that allows for facile cleavage. researchgate.net Boron trifluoride etherates are highly effective reagents for catalyzing the ring-opening of epoxides. researchgate.netresearchgate.net This reaction is of great importance for preparing polyfunctional compounds. researchgate.net The process can involve nucleophilic attack on one of the epoxide carbons, displacing the oxygen atom. researchgate.net A notable transformation is the formation of syn-fluorohydrins, where the reaction proceeds with retention of configuration via a mechanism in which the breaking of a C-O bond in the epoxide is coupled with a fluorine transfer from the trifluoroborate complex. researchgate.net Beyond simple cleavage, BF3 etherate can also induce rearrangements of the molecular skeleton, such as the Meinwald rearrangement of epoxides to carbonyl compounds. researchgate.net These cleavage and rearrangement reactions are critical steps in the synthesis of many complex molecules, including steroids. researchgate.net
Boron trifluoride dimethyl etherate is specifically identified as a reagent involved in β-elimination and rearrangement reactions for the purpose of synthesizing exocyclic vinyl ethers. sigmaaldrich.com In these reactions, the Lewis acid likely coordinates to an oxygen-containing leaving group, facilitating its departure and the subsequent elimination of a proton from the β-position to form a carbon-carbon double bond external to a ring system. This creates a vinyl ether, a versatile functional group for further synthetic transformations.
Intramolecular Electrophilic Cyclization Reactions
Boron trifluoride dimethyl etherate is a potent catalyst for initiating intramolecular electrophilic cyclization cascades. These reactions are powerful tools for the construction of complex polycyclic systems from relatively simple acyclic precursors. The Lewis acidity of BF₃·O(CH₃)₂ facilitates the formation of a cationic intermediate, which then triggers a series of ring-closing events.
A notable application is in the synthesis of schweinfurthins, a class of natural products with potential anticancer activity. In the total synthesis of (+)-schweinfurthin G, BF₃·O(CH₃)₂ was found to be the most effective Lewis acid for promoting a key cascade cyclization. nih.gov This process is initiated by the ring-opening of an epoxide, generating a carbocation that undergoes a series of cyclizations to form a tricyclic core. nih.gov The reaction demonstrates high efficiency, affording the desired tricyclic system in significant yields. nih.gov
| Starting Material | Product | Yield (%) | Reference |
| Epoxide 19 | Tricyclic alcohol 20 | 68 | nih.gov |
| Epoxide 28 | Tricycle 29 | 52 | nih.gov |
The utility of BF₃·O(CH₃)₂ in cyclization is also demonstrated in the Nazarov cyclization, where it catalyzes the transformation of divinyl ketones into cyclic ketones, which are precursors to sesquiterpenes like trichodiene. medcraveonline.com
Prins Reaction and Formation of Cyclic Ethers
The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by nucleophilic capture of the resulting intermediate, is another area where boron trifluoride dimethyl etherate serves as an effective catalyst. This reaction is particularly useful for the synthesis of cyclic ethers, such as tetrahydropyrans and tetrahydrofurans.
BF₃·O(CH₃)₂ promotes the reaction between homoallylic alcohols and aldehydes to furnish 4-hydroxytetrahydropyrans. The stereochemical outcome of the reaction can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of certain aldehydes with homoallylic alcohols in the presence of BF₃·O(CH₃)₂ can lead to the preferential formation of either cis or trans isomers of the resulting cyclic ethers.
Addition Reactions
Boron trifluoride dimethyl etherate is a versatile catalyst for a variety of addition reactions, which are fundamental processes in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Friedel-Crafts Type Alkylation and Acylation Reactions
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, and BF₃·O(CH₃)₂ is frequently employed as a Lewis acid catalyst to facilitate these transformations. It activates the acylating or alkylating agent, making it more electrophilic and susceptible to attack by the aromatic ring.
In the context of acylation, BF₃·O(CH₃)₂ has been shown to be an efficient promoter for the regioselective 3-acylation of indoles with anhydrides. nih.gov This method provides a high-yielding and scalable procedure under mild conditions, offering a practical route to valuable 3-acylindole derivatives. nih.gov The choice of solvent can influence the reaction outcome, with dichloromethane often providing the best results. nih.gov
| Indole | Anhydride | Solvent | Yield of 3-acylindole (%) | Reference |
| Indole | Acetic anhydride | Dichloromethane | 83 | nih.gov |
BF₃·O(CH₃)₂ supported on alumina (B75360) has also been used to catalyze the alkylation of resorcinol (B1680541) derivatives with alcohols, leading to good to excellent yields of the corresponding alkylated products. koreascience.kr Furthermore, the complex has been utilized in thiomethylative Friedel-Crafts reactions, demonstrating its versatility beyond traditional alkylation and acylation. diva-portal.org
Aldol (B89426) Reactions (e.g., Mukaiyama Aldol Addition)
The Mukaiyama aldol addition is a powerful method for carbon-carbon bond formation that utilizes a silyl (B83357) enol ether as a nucleophile and a carbonyl compound as an electrophile, activated by a Lewis acid. Boron trifluoride dimethyl etherate is a commonly used Lewis acid for this purpose. borates.todaymsu.edu
The reaction proceeds through the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The silyl enol ether then attacks the activated carbonyl, and subsequent workup yields the β-hydroxy carbonyl compound. The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid. researchgate.net For example, in the synthesis of polyketide fragments, BF₃·O(CH₃)₂ has been used to achieve specific diastereoselectivity. msu.edu
The use of BF₃·O(CH₃)₂ in these reactions can lead to high yields and good stereocontrol, making it a valuable tool in the synthesis of complex molecules. msu.eduresearchgate.net
Michael Addition Reactions
While boron trifluoride dimethyl etherate is a strong Lewis acid, its application in promoting Michael additions is also documented. In some instances, it can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For example, it has been used in conjunction with a cocatalyst for the C3 alkenylation of indoles with α,β-unsaturated ketones through a tandem addition and oxidative dehydrogenation strategy. researchgate.net
Hydroboration-Oxidation for Alcohol Synthesis
The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org Boron trifluoride dimethyl etherate is used to generate diborane (B8814927) (B₂H₆) in situ from sodium borohydride (B1222165). medcraveonline.comresearchgate.net This in situ generation is often more convenient than handling diborane gas directly. medcraveonline.comlibretexts.org
The reaction is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org It is also a syn-addition, where the hydrogen and the boron atom add to the same face of the alkene. wikipedia.orgmasterorganicchemistry.com The intermediate organoborane is then oxidized, typically with hydrogen peroxide and a base, to yield the alcohol with retention of stereochemistry. wikipedia.orgresearchgate.netmasterorganicchemistry.com
This method is highly valued in organic synthesis for its predictable stereochemistry and regiochemistry, providing a complementary approach to other alkene hydration methods. wikipedia.org It has been applied in the synthesis of numerous natural products, including terpenes. medcraveonline.comresearchgate.net
| Alkene | Product | Key Feature | Reference |
| 1-Hexene | 1-Hexanol | Anti-Markovnikov addition | wikipedia.org |
| 1-Methylcyclopentene | trans-1-Hydroxy-2-methylcyclopentane | Syn-addition | wikipedia.org |
Diels-Alder Reactions and Regioselectivity Studies
Boron trifluoride etherate has been shown to exert significant influence on the regioselectivity of the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. Its role as a Lewis acid allows it to coordinate to dienophiles, altering their electronic properties and orbital energies, thereby directing the approach of the diene.
Research on the Diels-Alder reaction between quinoline-5,8-dione or isoquinoline-5,8-dione (B3342986) with unsymmetrical dienes like piperylene has demonstrated the dramatic effect of boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.netnih.gov In the absence of the catalyst, the reaction with piperylene yields a mixture of regioisomers. However, the addition of BF₃·OEt₂ drastically enhances the regioselectivity, favoring one isomer over the other. researchgate.netnih.gov This effect is attributed to the coordination of the Lewis acid to the carbonyl oxygen of the dienophile, which influences the frontier molecular orbital (FMO) interactions that govern the reaction's outcome. researchgate.netnih.gov In contrast, reactions with the less polarized diene, isoprene, did not show a similar remarkable increase in regioselectivity even in the presence of the catalyst. nih.gov
In a BF₃-mediated hetero-Diels-Alder reaction between Danishefsky's diene and Garner's aldehyde, excellent diastereoselectivity was achieved, producing a trans-2,6-disubstituted tetrahydropyranone in high yield. gelest.com The selectivity towards the exo-syn adduct was attributed to steric interactions between the bulky protecting groups on the reactants. gelest.com
| Dienophile | Diene | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-5,8-dione | Piperylene | BF₃·OEt₂ | Drastically improved regioselectivity compared to the uncatalyzed reaction. | researchgate.netnih.gov |
| Isoquinoline-5,8-dione | Piperylene | BF₃·OEt₂ | High regioselectivity observed in the catalyzed reaction. | nih.gov |
| Quinoline-5,8-dione | Isoprene | BF₃·OEt₂ | No significant improvement in regioselectivity was observed. | nih.gov |
| Garner's aldehyde | Danishefsky's diene | BF₃ | High diastereoselectivity (de=80%) for the exo-syn adduct. | gelest.com |
Esterification and Transesterification Protocols
Boron trifluoride etherate is an efficient catalyst for both esterification and transesterification reactions, valued for its effectiveness under mild conditions. scilit.com It is particularly useful for preparing methyl esters from carboxylic acids when used as a complex with methanol. orgsyn.org
In esterification, the catalyst protonates a carbonyl oxygen on the carboxylic acid, significantly increasing its reactivity towards nucleophilic attack by an alcohol. orgsyn.org This method is suitable for a wide range of acids, including aromatic, heterocyclic, and unsaturated acids, often providing superior yields compared to other methods. scilit.com An unexpected reactivity was observed where the ethyl moiety of boron trifluoride diethyl etherate itself can alkylate carboxylic acids to form ethyl esters in the absence of any added alcohol. sigmaaldrich.comsciencemadness.org This novel alkylation works for both aromatic and aliphatic carboxylic acids, tolerating functional groups like halogens, amino, and nitro groups. sigmaaldrich.comsciencemadness.org
For transesterification, BF₃·OEt₂ has been reported as an efficient catalyst for β-ketoesters. sigmaaldrich.com It has also been studied for its effect on the transesterification of boronate esters, where its presence was found to improve the reaction with catechol. nih.govnih.gov While effective, BF₃ can sometimes cause partial isomerization of unsaturated fatty acids during transesterification. medcraveonline.com
| Reaction Type | Substrate | Reagent System | Key Feature | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic acids (C8-C24) | BF₃-methanol solution | Convenient and quantitative methyl ester formation. | orgsyn.org |
| Esterification | p-Amino benzoic acids, aromatic acids | BF₃ etherate-alcohol | High yields, superior to other reagents in some cases. | scilit.com |
| Alkylation/Esterification | Aromatic and aliphatic carboxylic acids | BF₃·OEt₂ (as alkylating agent) | Unprecedented alkylation by the ethyl group from the etherate itself. | sigmaaldrich.comsciencemadness.org |
| Transesterification | β-ketoesters | BF₃·OEt₂ | Efficient catalysis for transesterification. | sigmaaldrich.com |
| Transesterification | Boronate esters | BF₃ with catechol | Improved reaction rate and yield. | nih.govnih.gov |
Deprotection Strategies (e.g., Methyl Ether and Tetrahydropyranyl Ether Cleavage)
Boron trifluoride etherate, often in combination with other reagents, serves as an effective system for the cleavage of ether protecting groups, a crucial step in multi-step synthesis.
A combination of boron trifluoride etherate and sodium iodide in acetonitrile (B52724) has been developed as a mild and inexpensive method for converting various ethers into their corresponding alcohols or phenols. researchgate.net This system operates at room temperature and provides excellent yields. researchgate.net The proposed mechanism involves the initial formation of a complex between the ether's oxygen atom and BF₃, which is then attacked by an iodide ion, leading to the cleavage of a carbon-oxygen bond. researchgate.net
The boron trifluoride-methyl sulfide (B99878) complex (BF₃·SMe₂) is another convenient reagent for cleaving ethers. sigmaaldrich.com Studies on methyl phenyl ethers show that the reaction rate is highly dependent on the substitution pattern of the phenyl ring and the reaction conditions. sigmaaldrich.com For instance, an ortho-hydroxy group dramatically accelerates the deprotection of a neighboring methoxy (B1213986) group. sigmaaldrich.com This dependency allows for the potential selective deprotection of one methoxy group in a polymethoxylated compound. sigmaaldrich.com While specific studies on tetrahydropyranyl (THP) ether cleavage using BF₃·dimethyl etherate are less common, the general reactivity of Lewis acids suggests its applicability for this transformation as well, often used for dethioacetalization which is a related reaction.
| Protecting Group | Substrate Type | Reagent System | Key Finding | Reference |
|---|---|---|---|---|
| Alkyl and Aryl Ethers | Various ethers | BF₃ etherate / Sodium Iodide | Mild, inexpensive system for deprotection to alcohols/phenols at room temperature. | researchgate.net |
| Methyl Phenyl Ethers | Substituted phenyl methyl ethers | BF₃·SMe₂ | Reaction rate is strongly dependent on ring substituents, allowing for selective cleavage. | sigmaaldrich.com |
| Allyl Phenyl Ethers | Substituted phenyl allyl ethers | BF₃·SMe₂ | Generally cleaved rapidly at 0 °C. | sigmaaldrich.com |
Borylation Reactions (e.g., Arylboronic Ester Synthesis)
While boron trifluoride dimethyl etherate is a source of boron, in the context of modern C-H borylation reactions for synthesizing arylboronic esters, it does not typically act as the primary catalyst. Instead, these reactions are usually catalyzed by transition metals like rhodium or palladium. The synthesis of alkyl boronic esters often involves the reaction of alkyl halides with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(catecholato)diboron (B79384) (B₂cat₂).
The role of boron trifluoride etherate in this area is more often as a Lewis acid activator or as a reagent in the preparation of precursors. For example, it can be used to generate other boron-containing reagents. While direct catalysis of C-H borylation by BF₃·dimethyl etherate to form arylboronic esters is not a standard method, its strong Lewis acidity is fundamental to many other transformations within organoboron chemistry.
Selective Methylation Reactions (e.g., S-Methylation of Quinazolinedithione)
While a specific, detailed study on the use of boron trifluoride dimethyl etherate for the selective S-methylation of quinazolinedithione is not prominently featured in the reviewed literature, the reagent's utility in methylation and related reactions is known. For instance, in the synthesis of the diterpene pisiferic acid, methylation with dimethyl sulfate (B86663) was a key step in a multi-step transformation that also involved the use of boron trifluoride etherate for other purposes like hydroboration. scilit.com This indicates its compatibility with methylation reagents and complex molecular scaffolds. The Lewis acidic nature of BF₃ can activate substrates towards nucleophilic attack, a principle that could potentially be applied to achieve selective methylation on heteroatoms like sulfur in the presence of other nucleophilic sites. However, specific protocols for such selective S-methylations using BF₃·dimethyl etherate as the catalyst require further investigation.
Multicomponent and Cascade Reactions
Boron trifluoride etherate is a highly effective promoter for complex cascade reactions, enabling the efficient construction of intricate molecular architectures from simpler precursors in a single operation. These reactions are valuable for their atom economy and for rapidly building molecular complexity.
Several BF₃·OEt₂-mediated cascade cyclizations have been developed:
Synthesis of Schweinfurthins: In the total synthesis of (+)-schweinfurthin G, BF₃·OEt₂ was found to be the most effective Lewis acid for initiating a key cationic cascade cyclization. nih.govsigmaaldrich.com The cascade begins with the ring-opening of an epoxide and is terminated by a novel reaction with a protected phenolic oxygen, leading to the formation of a complex tricycle. nih.gov
Synthesis of Benzocoumarins: A cascade [4+2] benzannulation of vinyloxiranes with coumarins catalyzed by BF₃·OEt₂ produces benzocoumarin derivatives in good to excellent yields (72-92%). researchgate.net This reaction showcases broad substrate tolerance and proceeds via a mechanism validated by the trapping of intermediates. researchgate.net
Synthesis of 4H-3,1-Benzoxazines: A cascade reaction of 2-azidobenzaldehydes with homoallylic alcohols mediated by BF₃·OEt₂ provides an efficient route to 4H-3,1-benzoxazines.
Nazarov Cyclization: The reagent has been used to promote Nazarov cyclizations of divinyl ketones, leading to the formation of cyclic ketones that are precursors to sesquiterpenes like trichodiene.
These examples highlight the power of boron trifluoride etherate to orchestrate complex bond-forming sequences under relatively mild conditions. nih.gov
Synthesis of Cyclic Organic Peroxides and Related Scaffolds
Boron trifluoride has been identified as an efficient catalyst for the selective synthesis of tricyclic monoperoxides. In a reaction between β,δ-triketones and hydrogen peroxide (H₂O₂), BF₃ acts as both a catalyst and a co-solvent to produce the desired peroxides in yields ranging from 48% to 93%. This method is scalable to tens of grams, and the resulting peroxide products can be readily isolated by column chromatography. This application is significant as organic peroxides are an important class of compounds, with some exhibiting notable biological activity.
Applications of Boron Trifluoride Dimethyl Etherate in Polymer Chemistry Research
Boron trifluoride dimethyl etherate (BF₃·O(CH₃)₂), a stable and convenient source of the powerful Lewis acid boron trifluoride, serves as a significant catalyst and initiator in various polymer chemistry research applications. Its utility spans from creating novel polymers through ring-opening polymerization to breaking down existing polymers for chemical recycling.
Applications in Materials Science Research
Synthesis of Organoboron Compounds for Advanced Materials
Boron trifluoride etherates are instrumental in the preparation of various organoboron compounds, which are pivotal intermediates in the creation of high-performance materials. The Lewis acidity of the BF₃ released from the etherate complex facilitates key transformations.
One of the primary applications is in the synthesis of boronic acids and their derivatives. heyigasglobal.com These compounds are critical precursors for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. heyigasglobal.com This reaction is essential for producing biaryl compounds used in the fabrication of Organic Light-Emitting Diode (OLED) materials. heyigasglobal.com Boron trifluoride etherate acts as a boron source, enabling the formation of trialkylboranes which can then be converted to the desired boronic acids or esters. heyigasglobal.com
Recent research has also focused on creating π-conjugated compounds with tricoordinated sp²-hybridized boron atoms, which possess unique optical and electrochemical properties due to the boron's empty pz orbital. rsc.org A notable development is the synthesis of multiple-resonance (MR) emitters. rsc.org These materials, which feature frameworks with multiple boron and nitrogen atoms, are synthesized using methods like one-pot borylation, where boron trifluoride etherate can serve as the boron source. rsc.org These advanced materials are being explored for next-generation displays and lighting.
Table 1: Synthesis of Organoboron Compounds and Their Applications
| Organoboron Compound Class | Synthesis Role of BF₃ Etherate | Advanced Material Application |
|---|---|---|
| Boronic Acids / Esters | Serves as a boron source for creating trialkylborane intermediates. heyigasglobal.com | Precursors for Suzuki-Miyaura coupling to produce biaryl compounds for OLEDs. heyigasglobal.com |
Development of Novel Materials with Tailored Properties
The catalytic activity of boron trifluoride dimethyl etherate is harnessed to produce novel polymers and resins with specific, tailored properties. Its function as a Lewis acid initiator is key in polymerization reactions.
A significant area of research involves the ring-opening polymerization of bio-based monomers. For instance, boron trifluoride diethyl etherate has been successfully used to initiate the polymerization of epoxidized vegetable oils, such as euphorbia oil and epoxidized soybean oil. science.gov This process converts the natural oils into useful biodegradable polymers. science.gov The properties of these soy-based materials are being investigated for applications in lubricants and hydraulic fluids. science.gov
Furthermore, boron trifluoride and its complexes are indispensable catalysts in the petrochemical industry for producing petroleum resins. heyigasglobal.com Specifically, complexes like boron trifluoride etherate are crucial for catalyzing the reactions needed to manufacture C9 petroleum resins, which are widely used in coatings, adhesives, and inks. heyigasglobal.com The catalyst enhances reaction efficiency and improves the yield and performance characteristics of the final resin product. heyigasglobal.com
Role in Electrolyte Solutions for Advanced Battery Technologies
Boron trifluoride complexes, including the dimethyl and diethyl etherates, are gaining attention as highly effective electrolyte additives for improving the performance of non-aqueous rechargeable lithium-ion batteries. google.comgoogle.com Their presence in the electrolyte can lead to significant enhancements in battery lifetime and capacity retention. google.comasme.org
Research has shown that adding boron trifluoride or its complexes to standard electrolytes, such as 1 M LiPF₆ in a mix of carbonate solvents, can greatly improve the cycling performance of Li/LiCoO₂ cells. google.comasme.org The mechanism often involves the formation of a stable and passive solid-electrolyte interphase (SEI) on the electrode surfaces. researchgate.net This SEI layer helps to prevent the degradation of the electrolyte and the electrode materials during repeated charge-discharge cycles. researchgate.net
In one study, triphenylphosphine (B44618) boron trifluoride (BF₃·PPh₃), synthesized using boron trifluoride diethyl etherate, was introduced as an electrolyte additive. asme.org The resulting cells demonstrated greatly improved performance, which was attributed to the additive's ability to stabilize the cell chemistry. asme.org Patents also describe the use of BF₃-diethyl etherate as an additive that significantly improves the fade rate of batteries after extended cycling, even after storage at elevated temperatures. google.comgoogle.com
Table 2: Effect of BF₃ Etherate Additives on Lithium-Ion Battery Performance
| Battery System | Additive | Observed Improvement | Source |
|---|---|---|---|
| Li/LiCoO₂ Half-Cell | Triphenylphosphine boron trifluoride (BF₃·PPh₃) | Greatly improved cell performance and stability. | asme.org |
| Non-aqueous Rechargeable Lithium Battery | BF₃-diethyl etherate | Significantly improved fade rate and capacity after extended cycling. | google.comgoogle.com |
Synthesis of Boron-Containing Nanomaterials and Composites
Boron trifluoride dimethyl etherate is a valuable precursor for the direct synthesis of boron-containing nanomaterials. A novel method has been developed for preparing boron-doped titania (TiO₂) nanotube arrays through electrochemical anodization. science.gov
In this process, boron trifluoride diethyl etherate is added to the electrolyte and serves a dual purpose: it acts as the boron precursor for doping and as the anodizing agent that facilitates the formation of the nanotube structure. science.gov This method provides a direct route to incorporate boron into the titania lattice, modifying its electronic and photocatalytic properties. The resulting boron-doped nanotubes are characterized by their ordered array structure and have been analyzed for their unique spectroscopic and electrochemical characteristics. science.gov
Surface Functionalization and Coating Applications
The reactivity of boron trifluoride dimethyl etherate is utilized for surface functionalization and the creation of specialized coatings. As discussed in the context of battery technologies, one of the most critical applications is the in-situ formation of protective films on electrode surfaces. researchgate.net The addition of BF₃ complexes to battery electrolytes leads to the creation of a stable SEI layer, which is essentially a functional coating that protects the electrode from degradation. researchgate.net
Beyond battery applications, the ability of boron trifluoride etherate to initiate polymerization and act as a dopant source can be applied to surface modification. science.gov For example, the synthesis of boron-doped titania nanotube arrays is a direct method of surface functionalization, creating a material with potentially enhanced photocatalytic or sensory capabilities. science.gov This approach allows for the modification of a material's surface to introduce new functionalities tailored for specific applications.
Applications in Analytical Chemistry Research
Catalyst for Förster Resonance Energy Transfer (FRET) Experiments
Boron trifluoride (BF₃) complexes play a significant role in the development and function of fluorescent probes used in Förster Resonance Energy Transfer (FRET) experiments. FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores), and it is highly sensitive to the distance between them, making it a valuable tool for studying molecular interactions.
Research has shown that boron-containing compounds are integral to creating FRET probes. For instance, FRET-based probes for fluoride (B91410) have been designed using triarylboron groups. In these systems, the specific Lewis acid-base interaction between the boron atom and fluoride ions can disrupt the FRET process, leading to a detectable change in the fluorescence signal. This allows for the ratiometric and colorimetric sensing of fluoride.
Furthermore, boron trifluoride has been employed in the synthesis of novel N,O-bidentate organic difluoroboron complexes. These complexes exhibit favorable photophysical properties, such as high fluorescence quantum yields and large Stokes shifts, which are advantageous for developing new fluorescent materials with potential applications in biological imaging and FRET-based assays.
Monitoring Palladium-Catalyzed Nucleophilic Allylic Substitution Reactions
The application of boron trifluoride dimethyl etherate extends to the real-time monitoring of important chemical transformations. Specifically, it has been identified as a key reagent in methodologies developed for monitoring palladium-catalyzed nucleophilic allylic substitution reactions using FRET. Palladium-catalyzed allylic substitutions are fundamental C-C and C-X bond-forming reactions in organic synthesis.
By incorporating fluorophore-tagged components whose interaction is modulated by the progress of the reaction, FRET can provide a continuous readout of the reaction kinetics and mechanism. The involvement of boron trifluoride dimethyl etherate in such systems indicates its role in either facilitating the labeling process or in a capacity that enables the FRET-based monitoring, highlighting its utility in advanced reaction analysis. The ability to image palladium in biological contexts is of growing importance, particularly for understanding bioorthogonal catalysis.
Derivatization of Compounds for Enhanced Detection and Accuracy in Analytical Techniques
One of the most powerful applications of boron trifluoride etherate in analytical chemistry is as a derivatizing agent to improve the detection and quantification of analytes that are otherwise difficult to analyze. nih.gov This is particularly true for compounds with high polarity and low volatility, which are challenging for gas chromatography (GC) and can have suboptimal ionization in mass spectrometry (MS). nih.gov
Enhancing Curcuminoid Detection: In the analysis of curcuminoids (e.g., curcumin, demethoxycurcumin, and bisdemethoxycurcumin) in biological samples, derivatization with boron trifluoride etherate has proven to be highly effective. nih.govnih.gov The procedure converts the native curcuminoids into their boron difluoride (BF₂) complexes. nih.gov This chemical modification results in a dramatic increase in detection sensitivity in negative ion electrospray ionization mass spectrometry (ESI-MS). nih.gov The reaction is rapid, proceeds to completion at room temperature, and has enabled the development of a highly sensitive LC-MS assay with exceptionally low limits of detection, down to 0.01 nM for major curcuminoids. nih.govnih.gov
Improving Carboxylic Acid Analysis: Similarly, boron trifluoride-mediated alkylation is a cornerstone method for making carboxylic acids compatible with GC analysis. nih.gov Carboxylic acids are often too polar and non-volatile for direct GC analysis. nih.govresearchgate.net By reacting them with an alcohol (like ethanol (B145695) or methanol) in the presence of a boron trifluoride catalyst, they are converted into their more volatile and less polar ester forms. nih.govgcms.cz This derivatization allows for robust and sensitive analysis by techniques like comprehensive two-dimensional gas chromatography-high-resolution mass spectrometry (GC×GC-HRMS). nih.gov Optimized methods have demonstrated good stability and low detection limits for a range of aromatic and aliphatic acids. nih.gov
| Analyte Class | Derivatizing Reagent | Analytical Technique | Key Finding/Improvement | Reference |
|---|---|---|---|---|
| Curcuminoids | Boron Trifluoride Etherate (BF₃·OEt₂) | LC-MS | Conversion to BF₂ complexes significantly enhances detection in negative ion ESI-MS; limit of detection improved to 0.01 nM. | nih.gov |
| Carboxylic Acids | Boron Trifluoride-Ethanol (BF₃·EtOH) | GC×GC-HRMS | Enables analysis of polar/non-volatile acids by converting them to esters; detection limits in the low ppb range (0.18-3.41 ppb in matrix). | nih.gov |
Single Molecule Imaging of Fluorophore-Tagged Complexes
The reach of boron trifluoride dimethyl etherate also extends into the advanced field of single-molecule imaging. This technique allows for the visualization and study of individual molecules, providing deep insights into biological processes and chemical reactions at the most fundamental level. Boron trifluoride dimethyl etherate has been listed as a reagent used in preparative methods for the single-molecule imaging of fluorophore-tagged palladium(II) complexes.
This application underscores the compound's role in preparing samples for cutting-edge analytical techniques. The imaging of individual palladium complexes is crucial for understanding the mechanisms of palladium-catalyzed reactions, many of which are central to modern synthetic chemistry. By facilitating the attachment or stabilization of fluorophores on these complexes, boron trifluoride dimethyl etherate helps enable their visualization and tracking, providing data that is unobtainable through bulk measurement techniques.
Applications in Medicinal Chemistry and Pharmaceutical Synthesis
Synthesis of Natural Products with Biological Activity
The construction of complex natural products, many of which are endowed with significant biological properties, often requires intricate synthetic strategies. Boron trifluoride dimethyl etherate has been employed as a critical reagent in these multi-step sequences.
The total synthesis of peloruside, a potent microtubule-stabilizing agent isolated from a marine sponge, represents a significant achievement in natural product synthesis. Boron trifluoride dimethyl etherate has been identified as a key reagent in synthetic routes toward this complex macrolide. Specifically, it is involved in facilitating lactonization and relay ring-closing metathesis cyclization steps, which are crucial for constructing the core structure of the peloruside molecule.
Production of Pharmaceutical Intermediates and Functional Molecules
The efficient synthesis of intermediates is a cornerstone of pharmaceutical production. Boron trifluoride dimethyl etherate is utilized as a catalyst in the creation of various functional molecules and building blocks destined for conversion into active pharmaceutical ingredients (APIs).
One notable application is in the synthesis of diarylborinic acids. For instance, dimesityl borinic acid can be prepared in a 58% yield through the reaction of a Grignard reagent with boron trifluoride dimethyl etherate. mdpi.comresearchgate.net Borinic acid derivatives are valuable intermediates in the development of novel therapeutic agents.
In another example, the complex is used in selenium-mediated cyclisation reactions. The treatment of certain stilbene (B7821643) derivatives with phenyl selenenyl chloride and boron trifluoride dimethyl etherate allows for the synthesis of benzo[b]fluorenes, which are important structural motifs in medicinal chemistry. cardiff.ac.uk
| Precursor Type | Reagent System | Product | Application |
| Grignard Reagents | Boron trifluoride dimethyl etherate | Diarylborinic acids | Intermediates for therapeutic agents |
| Stilbene Derivatives | Phenyl selenenyl chloride / Boron trifluoride dimethyl etherate | Benzo[b]fluorenes | Structural motifs in medicinal chemistry |
Exploration in Drug Design and Synthesis of Bioactive Compounds
Boron trifluoride dimethyl etherate plays a role in the exploratory phases of drug discovery, where novel molecular architectures with potential therapeutic value are synthesized and evaluated. Its utility as a Lewis acid catalyst enables the construction of compounds with specific biological targets.
A significant example is its use in the synthesis of α-D-galactoside inhibitors of galectin-3, a protein implicated in cancer progression and metastasis. google.com In a patented synthetic method, boron trifluoride dimethyl etherate is used as a catalyst in a reaction involving dry methylene (B1212753) chloride to produce these sugar-based compounds, which are designed to have anticancer activity. google.com The synthesis of such targeted inhibitors highlights the role of the reagent in creating complex and specific bioactive molecules for drug design. google.com
Advanced Research Directions and Future Perspectives
Development of Synergistic Catalysis Systems Employing Boron Trifluoride Dimethyl Etherate
A significant frontier in catalysis is the development of synergistic systems where multiple catalysts work in concert to achieve transformations that are not possible or efficient with a single catalyst. Boron trifluoride etherate is proving to be a valuable component in such systems.
Research has shown that combining BF₃·OEt₂ with other catalysts can lead to unique stereochemical outcomes. For instance, the Mannich addition of bistrimethylsilyl ketene (B1206846) acetals to N-tert-butanesulfinyl imines can be directed to produce different stereoisomers depending on the catalytic system. While Lewis acid catalysis with boron trifluoride diethyl etherate yields one isomer, a switch to Lewis base catalysis with tetrabutylammonium (B224687) difluorotriphenylsilicate produces another. science.gov This highlights the potential of using BF₃·OEt₂ in switchable catalytic systems to control stereoselectivity.
Furthermore, BF₃·OEt₂ can work synergistically with organometallic reagents. The nucleophilic addition of organolithiums to various substrates is significantly promoted by the presence of BF₃·OEt₂. bohrium.com Mechanistic studies suggest that the two species can act independently, with BF₃·OEt₂ coordinating to the substrate as a Lewis acid to increase its electrophilicity, followed by the nucleophilic attack of the organolithium. bohrium.com This cooperative action is crucial for reactions that otherwise would not proceed or would give low yields. bohrium.com Another example involves the benzylation of arenes with benzyl (B1604629) halides, which is synergistically promoted by a superacid generated in situ from boron trifluoride monohydrate and tetrahaloboric acid, systems closely related to BF₃·OEt₂. researchgate.net
Exploration of Metal-Free Methodologies and Their Synthetic Utility
The drive to reduce reliance on expensive, toxic, and environmentally harmful heavy metals has spurred the exploration of metal-free catalytic systems. Boron trifluoride etherate is a key player in this arena, offering a metal-free alternative for a variety of important chemical transformations.
A notable example is the etherification of alcohols. Researchers have developed a BF₃·OEt₂-catalyzed, metal-free method for the synthesis of diphenylmethyl ethers from diphenylmethanol (B121723) and various alcohols. researchgate.net This methodology extends to the N-benzylation of sulfonamides using benzyl alcohols, providing a direct, metal-free route to these compounds. researchgate.net
In a novel discovery, the ethyl group of boron trifluoride diethyl etherate itself can participate in reactions, eliminating the need for separate, often toxic, alkylating agents. An unprecedented metal-free ethylation of aryl alcohols and carboxylic acids has been described where BF₃·OEt₂ serves as both the catalyst and the ethyl source, affording good yields of the corresponding aryl ethyl ethers and ethyl esters. nih.gov This reaction tolerates a range of functional groups, although chelation by ortho-substituted amino or nitro groups can reduce yields. nih.gov
| Substrate (Aryl Alcohol) | Product (Aryl Ethyl Ether) | Yield (%) |
| p-Chlorophenol | p-Chlorophenetole | 85 |
| p-Nitrophenol | p-Nitrophenetole | 92 |
| p-Iodophenol | p-Iodophenetole | 88 |
| 2-Naphthol | 2-Ethoxynaphthalene | 95 |
| p-Cresol | 4-Methylphenetole | 82 |
Table 1: Examples of Metal-Free Ethylation of Aryl Alcohols using Boron Trifluoride Diethyl Etherate. nih.gov
Integration into Green Chemistry Approaches
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are being actively integrated into syntheses involving boron trifluoride etherate. Key areas of progress include the use of solvent-free conditions and the conversion of renewable biomass.
A significant advancement is the use of BF₃·OEt₂ in microwave-assisted, solvent-free reactions. A rapid and efficient method for synthesizing acridones, an important class of heteroaromatic compounds with antimalarial properties, has been developed via the intramolecular acylation of N-phenylanthranilic acid derivatives. pdx.edursc.org This solvent-free approach, accelerated by microwave irradiation, provides access to a range of acridones in good to excellent yields and represents a more sustainable alternative to traditional methods that use strong acids like sulfuric acid or polyphosphoric acid. pdx.edu
Another key green application is in biomass and polymer recycling. Boron trifluoride diethyl etherate has been successfully used as a depolymerization reagent for end-of-life silicones. researchgate.net Under solvent-free conditions, it converts poly(dimethylsiloxane)s into valuable chemical commodities like difluorodimethylsilane and 1,3-difluoro-1,1,3,3-tetramethyldisiloxane in high yields. researchgate.net These products can then be used to synthesize new silicones, creating a resource-conserving recycling loop. researchgate.net Furthermore, BF₃·OEt₂ has been used to catalyze the ring-opening polymerization of vegetable oils, such as soybean and euphorbia oil, in green solvents like liquid or supercritical carbon dioxide, to produce biodegradable polymers from renewable resources. science.gov
Rational Catalyst Design and Optimization Strategies
Moving beyond trial-and-error, researchers are employing rational design and optimization strategies to enhance the efficacy of reactions catalyzed by boron trifluoride etherate. This involves detailed mechanistic studies and systematic evaluation of reaction parameters to maximize yield and selectivity.
The development of the aforementioned microwave-assisted acridone (B373769) synthesis provides a clear example of process optimization. pdx.edu Initial attempts under solvent-free conditions at 80°C for 24 hours gave only a 30% yield. By rationally increasing the temperature to 130°C for 5 hours, the yield was improved to 65%. The introduction of microwave irradiation dramatically accelerated the reaction, leading to high yields in a much shorter time frame, demonstrating a systematic approach to optimizing reaction conditions. pdx.edu
| Catalyst/Reagent | Conditions | Yield (%) |
| BF₃·Et₂O | 80 °C, 24 h, solvent-free | 30 |
| BF₃·Et₂O | 130 °C, 5 h, solvent-free | 65 |
| BF₃·Et₂O | Microwave, 130 °C, 5-10 min | 95 |
Table 2: Optimization of Acridone Synthesis from N-phenylanthranilic acid. pdx.edu
Understanding the reaction mechanism is fundamental to rational design. In the reactions of organolithiums promoted by BF₃·OEt₂, NMR studies have elucidated the pathway, showing that the process involves initial Lewis acid coordination followed by nucleophilic addition. bohrium.com This insight into the sequence of events allows chemists to rationally select substrates and conditions to favor the desired outcome. The very use of the etherate complex is a rational design strategy in itself, as the diethyl ether stabilizes the highly reactive and gaseous boron trifluoride, making it a manageable and safer liquid reagent for laboratory and industrial use. heyigasglobal.com
Discovery of Novel Chemical Transformations and Applications
Continuous exploration of the reactivity of boron trifluoride etherate continues to uncover novel chemical transformations and open up new applications, particularly in materials science and medicinal chemistry.
One of the most striking discoveries is the dual role of BF₃·OEt₂ as both catalyst and reactant. As mentioned, its ability to ethylate carboxylic acids and phenols using an ethyl group from its own ether ligand is a novel transformation that provides a new synthetic route to ethyl esters and aryl ethyl ethers. nih.gov In a different novel reaction, BF₃·OEt₂ catalyzes the reaction of cyclobutane-1,1-diesters with terminal alkynes, providing single-step access to 2,3-dihydrooxepines, a valuable heterocyclic scaffold. researchgate.net
The applications of BF₃·OEt₂-catalyzed reactions are also expanding. The synthesis of acridones, which exhibit potent antimalarial activity against both sensitive and multi-drug resistant parasites, highlights a significant application in medicinal chemistry. pdx.edursc.org In the field of materials science, the use of BF₃·OEt₂ to depolymerize waste silicones into well-defined, useful monomers is a novel application that contributes to a circular economy. researchgate.net These discoveries underscore the continuing potential of this classic Lewis acid to enable innovative solutions to modern chemical challenges.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling boron trifluoride dimethyl etherate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., organic vapor cartridges) is required if ventilation is inadequate .
- Ventilation : Employ local exhaust systems or fume hoods to avoid inhalation exposure. Ensure ambient air monitoring if used in open setups .
- Storage : Store in airtight, corrosion-resistant containers (e.g., glass or PTFE) at 2–8°C, away from moisture, heat, and incompatible materials (e.g., strong oxidizers, metals) .
- Emergency Measures : Immediate decontamination via showers/eyewash stations is critical for spills or exposure. Use dry chemical extinguishers (e.g., CO₂) for fires, as water reacts violently .
Q. How does boron trifluoride dimethyl etherate function as a Lewis acid catalyst in organic synthesis?
- Methodological Answer :
- Coordination Chemistry : The BF₃ moiety coordinates with electron-rich groups (e.g., carbonyl oxygen, amines), polarizing bonds and activating substrates for nucleophilic attack. For example, in Edman sequencing, it facilitates peptide cyclization without racemization .
- Reaction Optimization : In esterification (e.g., diphenylmethyl esters), catalytic amounts (0.1–5 mol%) under anhydrous conditions enhance yields. Pre-drying solvents (e.g., CHCl₃) over molecular sieves minimizes side reactions .
- Polymerization : In electrochemical synthesis of polythiophenes, BF₃ etherate lowers oxidation potentials, enabling room-temperature polymer growth with controlled morphology .
Q. What storage conditions ensure the stability of boron trifluoride dimethyl etherate?
- Methodological Answer :
- Moisture Control : Use inert-atmosphere gloveboxes or desiccators with P₂O₅ to prevent hydrolysis. Even trace moisture degrades BF₃ etherate into HF and boron oxides, altering reactivity .
- Temperature : Store at 2–8°C to slow thermal decomposition. Avoid prolonged exposure to >40°C, which accelerates ligand dissociation and reduces catalytic efficacy .
- Light Sensitivity : Amber glass containers mitigate photolytic decomposition. Monitor for color changes (yellowing indicates degradation) .
Advanced Research Questions
Q. How can conflicting reaction yields be resolved when using boron trifluoride dimethyl etherate under variable moisture conditions?
- Methodological Answer :
- Systematic Screening : Use design of experiments (DoE) to test humidity levels (0–5% RH), catalyst loading (0.1–10 mol%), and solvent dryness. For instance, in tert-butyl ester synthesis, yields drop >20% at RH >2% .
- Inert Techniques : Schlenk lines or syringe pumps ensure anhydrous reagent transfer. Pre-activate molecular sieves (3Å) in reaction solvents for 24 hours .
- Analytical Validation : Quantify residual moisture via Karl Fischer titration. Correlate with reaction outcomes to establish thresholds for optimal activity .
Q. What analytical methods validate the purity and concentration of boron trifluoride dimethyl etherate in reaction mixtures?
- Methodological Answer :
- Acidimetric Titration : Standardize BF₃ content (48–52% w/w) by titrating with NaOH, using phenolphthalein to detect endpoints. This confirms active Lewis acid availability .
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -148 ppm for BF₃) identifies free vs. coordinated species. Integration against internal standards (e.g., C₆F₆) quantifies decomposition .
- GC-MS : Monitor volatile byproducts (e.g., dimethyl ether) to assess ligand dissociation. Couple with TGA to evaluate thermal stability .
Q. How can researchers identify and mitigate hazardous decomposition products during high-temperature reactions?
- Methodological Answer :
- Byproduct Detection : Use FTIR or GC-MS to identify CO, CO₂, and boron oxides. For example, CO evolution above 100°C signals oxidative decomposition .
- Scavenging Systems : Introduce alkaline traps (e.g., Ca(OH)₂ slurry) to neutralize HF. Vent gas streams through activated charcoal to adsorb volatile toxins .
- Process Control : Limit reaction temperatures to <80°C. For exothermic steps, employ jacketed reactors with glycol cooling .
Q. What strategies address inconsistencies in electrochemical polymerization efficiency using boron trifluoride dimethyl etherate?
- Methodological Answer :
- Electrolyte Composition : Optimize BF₃ etherate/acetonitrile ratios (e.g., 1:4 v/v) to balance conductivity and Lewis acidity. Higher ratios (>30%) cause electrode passivation .
- Potential Cycling : Use cyclic voltammetry to identify optimal oxidation potentials. For polythiophenes, 1.2 V vs. Ag/AgCl maximizes polymer growth without over-oxidation .
- Morphology Analysis : AFM or SEM characterizes film uniformity. Lower BF₃ concentrations (5–10 mM) yield smoother coatings, critical for conductive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
